(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol

Descripción general

Descripción

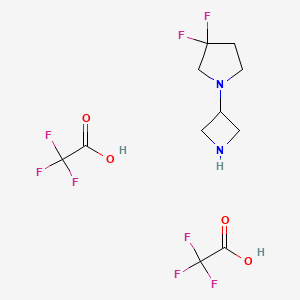

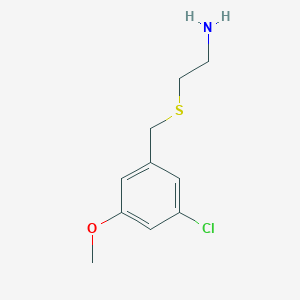

(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol is a chemical compound with the molecular formula C11H21NO2SSi and a molecular weight of 259.44 . It is used for research and development purposes .

Molecular Structure Analysis

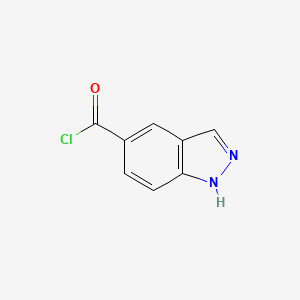

The molecular structure of (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol is characterized by a thiazole ring, a hydroxyl group, and a tert-butyldimethylsilyl ether group .

Aplicaciones Científicas De Investigación

Archaeological Wood Conservation

The compound has been utilized in the synthesis of tert-butyldimethylsilyl (TBDMS) chitosan , which is instrumental in the conservation of archaeological wood. This application is particularly significant for preserving artifacts like the Oseberg ship, where traditional water-based conservation methods are not viable. The TBDMS chitosan is soluble in a mixture of ethyl acetate and toluene, allowing for effective penetration and consolidation of degraded wood without the use of water .

Synthetic Glycobiology

In the realm of synthetic glycobiology, derivatives of tert-butyldimethylsilyl, such as the one , are used as reagents. They can act as both aldol donors and acceptors, facilitating the stereocontrolled production of important sugars like erythrose. This is crucial for understanding and synthesizing complex carbohydrates that play a role in biological processes .

Total Synthesis of Natural Products

This compound is a key reagent in the total synthesis of several natural products with medicinal properties, such as (+)-ambruticin , (−)-laulimalide , (−)-salinosporamide A , and (+)-leucascandrolide A . These compounds have applications ranging from antifungal treatments to potential cancer therapies .

Cytotoxic Activity Against Carcinoma

A related compound, ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate , which is an intermediate in the synthesis of the natural product jaspine B, has shown cytotoxic activity against several human carcinoma cell lines. The compound could potentially be used in similar research applications, contributing to the development of cancer treatments .

Safety and Hazards

The safety data sheet for (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have antitumor activities, suggesting potential targets within cancer cell lines .

Mode of Action

Compounds with similar structures have been shown to act as both aldol donors and aldol acceptors in the stereocontrolled production of erythrose . This suggests that (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol may interact with its targets through similar mechanisms.

Biochemical Pathways

Given its potential role as an aldol donor and acceptor, it may be involved in pathways related to carbohydrate metabolism .

Result of Action

Similar compounds have shown potent growth inhibition properties against certain cancer cell lines , suggesting that this compound may have similar effects.

Propiedades

IUPAC Name |

[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2SSi/c1-11(2,3)16(4,5)14-8-9-6-12-10(7-13)15-9/h6,13H,7-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXYVEHXRZFYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407681.png)

![Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B1407683.png)

![Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate](/img/structure/B1407686.png)

![1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione](/img/structure/B1407691.png)